3-Chloro-4-(bromomethyl)-2(5H)-furanone
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Overview
Description
3-Chloro-4-(bromomethyl)-2(5H)-furanone is an organic compound that belongs to the class of furanones It is characterized by a furan ring substituted with a chloro group at the 3-position and a bromomethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(bromomethyl)-2(5H)-furanone typically involves the bromination of 3-chloro-2(5H)-furanone. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent concentrations, leading to efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(bromomethyl)-2(5H)-furanone undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of azides, thiocyanates, and ethers.
Oxidation Reactions: Formation of carboxylic acids and ketones.
Reduction Reactions: Formation of alcohols and alkanes.
Scientific Research Applications
3-Chloro-4-(bromomethyl)-2(5H)-furanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(bromomethyl)-2(5H)-furanone involves its interaction with biological molecules. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of enzymatic activities and disruption of cellular processes. The chloro group enhances the compound’s reactivity and stability, allowing it to effectively target specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-methyl-2(5H)-furanone
- 3-Chloro-4-ethyl-2(5H)-furanone
- 3-Chloro-4-(hydroxymethyl)-2(5H)-furanone
Uniqueness
3-Chloro-4-(bromomethyl)-2(5H)-furanone is unique due to the presence of both chloro and bromomethyl groups, which confer distinct reactivity and chemical properties. The combination of these functional groups allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking one of these groups.
Properties
CAS No. |
199536-65-7 |
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Molecular Formula |
C5H4BrClO2 |
Molecular Weight |
211.44 g/mol |
IUPAC Name |
3-(bromomethyl)-4-chloro-2H-furan-5-one |
InChI |
InChI=1S/C5H4BrClO2/c6-1-3-2-9-5(8)4(3)7/h1-2H2 |
InChI Key |
AXFXZYOIFHVDGB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=O)O1)Cl)CBr |
Origin of Product |
United States |
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